Aluminum cerium oxide is a composite material that combines aluminum and cerium oxides, often utilized for its unique properties in various applications, particularly in catalysis and materials science. This compound is recognized for its ability to enhance catalytic processes due to the synergistic effects of both aluminum and cerium oxides. Cerium oxide, or ceria, is known for its redox properties and oxygen storage capacity, while aluminum oxide contributes to structural stability and thermal resistance.
Aluminum cerium oxide can be classified under mixed metal oxides, which are materials composed of two or more metal oxides. These materials are significant in industrial applications due to their improved physical and chemical properties compared to their individual components. The synthesis of aluminum cerium oxide typically involves combining aluminum oxide with cerium oxide in various proportions to achieve desired characteristics.
The choice of synthesis method influences the morphology, size, and crystallinity of the resulting aluminum cerium oxide. Parameters such as temperature, pH, and precursor concentrations are critical in determining the final properties of the material.
Aluminum cerium oxide typically exhibits a fluorite-type structure similar to that of pure cerium oxide. The structural formula can be represented as , where , , and denote the stoichiometric ratios of cerium, aluminum, and oxygen respectively.
Aluminum cerium oxide participates in various chemical reactions, particularly in catalytic processes such as:
The redox behavior is influenced by the ratio of cerium to aluminum; higher concentrations of cerium typically enhance oxygen storage capacity due to increased oxygen vacancy formation.
The mechanism by which aluminum cerium oxide functions primarily revolves around its ability to alternate between different oxidation states of cerium (Ce^3+ and Ce^4+). This property allows it to act as an effective catalyst:
Aluminum cerium oxide possesses the linear formula AlCeO₃ with a molecular weight of 215.1 g/mol. Its crystal structure consists of a complex arrangement where aluminum (Al³⁺) and cerium (Ce³⁺) cations are coordinated with oxygen anions (O²⁻) in a distorted perovskite-like lattice. The compound exists predominantly as nanoparticulate dispersions in commercial forms, with typical particle sizes averaging 50 nm and specific surface areas exceeding 18.7 m²/g [1] [7]. The structural integrity of aluminum cerium oxide derives from the synergistic interaction between its constituent elements: aluminum provides structural stability while cerium contributes redox activity through its ability to shift between +3 and +4 oxidation states [3] [10].
The SMILES representation ([O-2].[O-2].[O-2].[Al+3].[Ce+3]) and InChI key (NTWUDWUVKKRQRK-UHFFFAOYSA-N) provide precise molecular identifiers essential for chemical informatics and database management. When dispersed in various solvents (aqueous or organic), the material forms stable suspensions whose physical properties—including density, melting point, and boiling point—vary according to the dispersion medium [1]. The nanoscale architecture of aluminum cerium oxide enables unique interfacial phenomena that enhance its performance in catalytic and energy applications, making it fundamentally distinct from simple mixtures of aluminum oxide and cerium oxide.
Table 1: Fundamental Properties of Aluminum Cerium Oxide
Property | Value/Description | Reference |
---|---|---|
Molecular Formula | AlCeO₃ | [1] |
Molecular Weight | 215.1 g/mol | [1] |
Crystal Structure | Distorted perovskite | [7] |
Average Particle Size | 50 nm | [1] |
Specific Surface Area | >18.7 m²/g | [1] |
Oxidation States | Ce³⁺/Ce⁴⁺, Al³⁺ | [10] |
CAS Number | 12014-44-7 | [7] |
The development of aluminum cerium oxide is intertwined with the broader history of cerium utilization. Discovered simultaneously in 1803 by Swedish chemist Jöns Jacob Berzelius and German chemist Martin Klaproth, cerium was initially isolated from the mineral cerite. The name honors the dwarf planet Ceres, discovered two years earlier [3] [10]. However, the specific combination with aluminum into a distinct ternary compound represents a more recent materials innovation driven by the need to address cerium oversupply in rare earth markets. Historically, cerium oxide was often discarded as a low-value byproduct after separation of higher-value heavy rare earth elements like neodymium and dysprosium [4] [8].
The industrial significance of aluminum cerium oxide crystallized when researchers recognized its potential in solving the rare earth imbalance problem. With cerium constituting approximately 50% of rare earth ores but having limited high-value applications, materials scientists explored novel compounds that could absorb substantial quantities of this abundant element [2]. The formation of AlCeO₃-based composites and alloys emerged as a strategic solution, particularly in high-temperature aluminum alloys containing 4-10% cerium. These alloys demonstrated superior performance retention at temperatures exceeding 300°C—a critical limitation for conventional aluminum alloys [8]. The economic implications are substantial, as effective utilization of cerium byproducts could stabilize rare earth markets while providing advanced materials for clean energy technologies.
The synthesis of aluminum cerium oxide faces several persistent challenges, primarily centered around controlling stoichiometry and particle morphology during production. Traditional methods require energy-intensive reduction of cerium oxide (CeO₂) to metallic cerium before alloying with molten aluminum—a process that incurs significant economic and environmental costs [4]. Additionally, achieving uniform dispersion of nanoparticles in various media presents colloidal stability challenges due to agglomeration tendencies, particularly at high concentrations or under varying pH conditions [1] [6].
From an application perspective, the primary limitation lies in the interfacial reactions between aluminum cerium oxide and other alloy constituents. When copper is present, for example, it forms immobile Cu-Ce phases that prevent copper from contributing to strengthening mechanisms. This necessitates careful compositional adjustments and additional copper to create "free Cu" available for heat treatment response [8]. Furthermore, the scalability of production remains problematic, particularly for specialized morphologies like core-shell structures required for advanced catalysis. Researchers must balance precise control over material architecture with commercially viable manufacturing techniques suitable for industrial-scale deployment [4] [8].
CAS No.: 15751-45-8
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